prostaglandin E3
Overview
Description
Prostaglandin E3 is a naturally occurring prostaglandin formed via the cyclooxygenase metabolism of eicosapentaenoic acid . It is a member of the prostaglandin family, which are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals . This compound plays a significant role in various physiological processes, including inflammation and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prostaglandin E3 can be synthesized from eicosapentaenoic acid using an enzyme system isolated from ram seminal vesicles . The process involves the cyclooxygenase pathway, followed by the action of prostaglandin E synthase . This method has been optimized to produce tritium-labeled this compound in good yield .
Industrial Production Methods: Industrial production of this compound typically involves the use of biocatalysis and chemoenzymatic synthesis methods. These methods are designed to be scalable and cost-effective, allowing for the production of this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: Prostaglandin E3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to produce different analogs and derivatives.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include bromohydrin, nickel catalysts, and Wittig reagents . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products: The major products formed from the reactions of this compound include various prostaglandin analogs and derivatives, which have different biological activities and therapeutic applications .
Scientific Research Applications
Prostaglandin E3 has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various prostaglandin analogs and derivatives.
Biology: this compound plays a role in modulating inflammation and immune responses.
Medicine: It has potential therapeutic applications in treating inflammatory diseases and cancer.
Industry: this compound is used in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
Prostaglandin E3 is similar to other prostaglandins, such as prostaglandin E1 and prostaglandin E2 . it has unique properties due to its specific structure and the presence of eicosapentaenoic acid as its precursor . Other related compounds include prostacyclin, thromboxanes, and leukotrienes, which also play roles in inflammation and immune responses .
Comparison with Similar Compounds
- Prostaglandin E1
- Prostaglandin E2
- Prostacyclin
- Thromboxanes
- Leukotrienes
Prostaglandin E3 stands out due to its specific anti-inflammatory and anti-tumor properties, making it a valuable compound for scientific research and therapeutic applications .
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-17,19,21,23H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3-,7-4-,13-12+/t15-,16+,17+,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOMORHDRONZRN-QLOYDKTKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045731 | |
Record name | PGE3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301045731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Prostaglandin E3 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002664 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
802-31-3 | |
Record name | PGE3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=802-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prostaglandin E3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000802313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PGE3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301045731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROSTAGLANDIN E3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZED6SBL53S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Prostaglandin E3 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002664 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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